molecular formula C17H24N2O2 B6700868 N-methyl-2-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)butanamide

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)butanamide

Cat. No.: B6700868
M. Wt: 288.4 g/mol
InChI Key: XEEVPKIZCGGAJV-UHFFFAOYSA-N
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Description

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)butanamide is a synthetic compound with a complex structure that includes a pyrrolidinone ring, a phenylethyl group, and a butanamide backbone

Properties

IUPAC Name

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-4-15(19-12-8-11-16(19)20)17(21)18(3)13(2)14-9-6-5-7-10-14/h5-7,9-10,13,15H,4,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEVPKIZCGGAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C(C)C1=CC=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)butanamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenylethyl group is then introduced via a substitution reaction, followed by the formation of the butanamide backbone through amide bond formation. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The phenylethyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, depending on the nucleophiles employed.

Scientific Research Applications

N-methyl-2-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-2-(2-oxopyrrolidin-1-yl)-N-(1-phenylethyl)butanamide include other pyrrolidinone derivatives and phenylethyl-substituted amides. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrrolidinone ring, a phenylethyl group, and a butanamide backbone

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